molecular formula C14H11ClN4O2S B4436449 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

Cat. No.: B4436449
M. Wt: 334.8 g/mol
InChI Key: QAMNXUBHZHYIMA-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a sulfonylmethyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with phenyl isocyanate to yield the desired tetrazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like lanthanum nitrate hexahydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent and minimizing waste, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Yields sulfonyl derivatives.

    Reduction: Produces sulfide derivatives.

    Substitution: Results in various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The sulfonyl group can enhance binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is unique due to the combination of the 4-chlorophenyl and sulfonylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMNXUBHZHYIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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